molecular formula C17H26N2O3S B5505772 N-(3-methylphenyl)-N-[4-oxo-4-(piperidin-1-yl)butyl]methanesulfonamide

N-(3-methylphenyl)-N-[4-oxo-4-(piperidin-1-yl)butyl]methanesulfonamide

Cat. No.: B5505772
M. Wt: 338.5 g/mol
InChI Key: QOEPDDPXNCFQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-N-[4-oxo-4-(piperidin-1-yl)butyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H26N2O3S and its molecular weight is 338.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide is 338.16641387 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties

Studies have elucidated the structural conformations and potential biological activities of methanesulfonamide derivatives. For instance, the anti conformation of the N—H bond relative to methyl groups in certain methanesulfonamides suggests a configuration that may be favorable in biological interactions, facilitating its availability to receptor molecules during biological activity. This structural insight underlines the potential for designing compounds with specific biological activities based on their conformations and interactions at the molecular level (Gowda, Foro, & Fuess, 2007).

Molecular Interactions and Synthesis

Research into the synthesis of methanesulfonamide derivatives and their molecular interactions has revealed the potential for creating new compounds with tailored properties. For example, the synthesis of nimesulide derivatives and the analysis of their crystal structures have contributed to understanding how molecular electrostatic potential surfaces influence intermolecular interactions. These findings are crucial for the development of molecules with desired chemical and biological properties (Dey et al., 2016).

Application in Material Science

The study of methanesulfonamide derivatives extends to material science, where these compounds are explored for modifying and synthesizing polymers. The addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene demonstrates the regioselective formation of saturated units, underscoring the utility of methanesulfonamides in polymer chemistry and the development of novel materials (Buchan & Cameron, 1978).

Potential in Biochemistry and Pharmacology

The biochemical applications of methanesulfonamides, including their role in enzyme inhibition and activation, indicate their significance in pharmacological research. For example, methanesulfonyl fluoride's interaction with acetylcholinesterase, facilitated by substituted ammonium ions, showcases the intricate mechanisms through which these compounds can influence biological systems (Kitz & Wilson, 1963).

Properties

IUPAC Name

N-(3-methylphenyl)-N-(4-oxo-4-piperidin-1-ylbutyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-15-8-6-9-16(14-15)19(23(2,21)22)13-7-10-17(20)18-11-4-3-5-12-18/h6,8-9,14H,3-5,7,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEPDDPXNCFQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCCC(=O)N2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.